Cas no 90349-63-6 (4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide)

4-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a methoxy-substituted benzene ring linked to a 1,3,4-thiadiazole moiety. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its structural versatility. The presence of the sulfonamide group enhances its reactivity, making it suitable for further functionalization, while the thiadiazole ring contributes to its biological activity profile. Its well-defined molecular structure allows for precise modifications, facilitating research in medicinal chemistry. The compound is typically characterized by high purity and stability, ensuring reliability in experimental applications. Its synthesis and properties are of interest in the development of novel bioactive molecules.
4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide structure
90349-63-6 structure
Product Name:4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide
CAS No:90349-63-6
MF:C9H9N3O3S2
MW:271.31605887413
CID:3075121
PubChem ID:847124
Update Time:2025-09-28

4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide
    • 4-methoxy-N-1,3,4-thiadiazol-2-ylbenzenesulfonamide
    • 90349-63-6
    • Oprea1_643683
    • AKOS000646875
    • 4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
    • HMS2367D10
    • QDA34963
    • EN300-177617
    • G54033
    • MLS000062271
    • CHEMBL1374432
    • SMR000071081
    • Inchi: 1S/C9H9N3O3S2/c1-15-7-2-4-8(5-3-7)17(13,14)12-9-11-10-6-16-9/h2-6H,1H3,(H,11,12)
    • InChI Key: ZYHVYCQAGFWSHS-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)OC)(NC1=NN=CS1)(=O)=O

Computed Properties

  • Exact Mass: 271.009
  • Monoisotopic Mass: 271.009
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 336
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 118Ų

4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide Pricemore >>

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Additional information on 4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide

Introduction to 4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide (CAS No. 90349-63-6) and Its Emerging Applications in Chemical Biology

4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide, identified by its Chemical Abstracts Service (CAS) number 90349-63-6, is a structurally unique organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the sulfonamide class, characterized by the presence of a sulfonamide functional group (-SO₂NH₂) attached to an aromatic or heterocyclic ring system. The specific substitution pattern in 4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide—namely the methoxy group at the para position of the benzene ring and the 1,3,4-thiadiazole moiety linked via the sulfonamide bond—contributes to its distinct chemical properties and biological activities.

The thiadiazole scaffold is a well-documented pharmacophore in medicinal chemistry, known for its versatility in interacting with biological targets such as enzymes and receptors. In particular, 1,3,4-thiadiazoles have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of this heterocycle into 4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide enhances its potential as a bioactive molecule by providing a rigid framework capable of binding to specific protein pockets. Furthermore, the sulfonamide group is a key pharmacological moiety that often serves as a hydrogen bond acceptor or metal chelator, further modulating the compound’s interactions with biological systems.

The methoxy substituent at the para position of the benzene ring in 4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide influences both its electronic distribution and solubility profile. This substitution pattern can enhance lipophilicity while maintaining sufficient polarity for cellular uptake and target engagement. Such structural features make this compound an attractive candidate for further exploration in drug discovery pipelines.

Recent advancements in computational chemistry and high-throughput screening have enabled more efficient identification of bioactive compounds like 4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide. Molecular docking studies have suggested that this compound may interact with various biological targets relevant to diseases such as cancer and neurodegeneration. For instance, preliminary computational models indicate potential binding affinity with enzymes involved in cell proliferation pathways or ion channels implicated in neurological disorders. These findings align with emerging research trends that emphasize structure-based drug design to optimize potency and selectivity.

In vitro studies have begun to elucidate the mechanistic aspects of 4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide’s bioactivity. Researchers have observed notable inhibitory effects on certain kinases and transcription factors when tested against cancer cell lines. The sulfonamide moiety appears to play a critical role in modulating enzyme activity by competing with natural substrates or inducing conformational changes in target proteins. Additionally, the thiadiazole component has demonstrated antioxidant properties in some contexts, suggesting broader therapeutic potential beyond oncology applications.

The synthesis of 4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include sulfonylation of a pre-functionalized benzene derivative followed by nucleophilic substitution with 2-aminothiadiazole derivatives under controlled pH and temperature regimes. Advances in green chemistry have also been leveraged to develop more sustainable synthetic routes for this compound, minimizing waste generation and hazardous reagent usage.

From a pharmaceutical development perspective, 4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide represents an intriguing example of how structural modifications can fine-tune bioactivity profiles. Its combination of known pharmacophores—the sulfonamide group, thiadiazole scaffold, methoxy substituent—makes it a promising scaffold for derivative design. Future research may explore analogs with modified substitution patterns or additional functional groups to enhance potency or reduce off-target effects.

The growing interest in heterocyclic compounds like thiadiazoles underscores their significance in modern drug discovery. These structures offer unique electronic properties that can be exploited for selective target engagement across multiple therapeutic areas. As computational methods improve and high-resolution structural data becomes more accessible, 4-methoxy-N-(1,3,4-thiadiazol-2-y]benzene-l-sulfonamide (CAS No. 90349636) will likely continue to be studied for its potential as either an lead compound or as inspiration for novel therapeutics.

In conclusion, 4-methoxy-N-(13/14-thidazol~2-yI]benzen~l-sulfo~n~ide (CAS No~90~349~63~6)) stands out as a structurally complex yet biologically relevant compound with significant implications for chemical biology research ~ Its unique combination of pharmacophores—specifically the ~thidazolle moiety ~sulfo~n~ide group ~and ~methoxyle substituent—makes it a valuable candidate for further exploration ~ As research progresses ~ additional applications may emerge ~ particularly as computational tools enable more targeted investigations into its interactions with biological systems ~ The continued study of such compounds will contribute substantially to our understanding of disease mechanisms and the development of next-generation therapeutics.

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